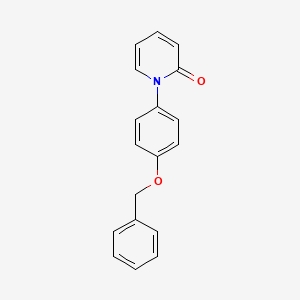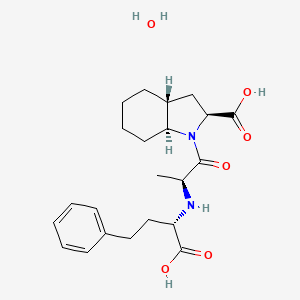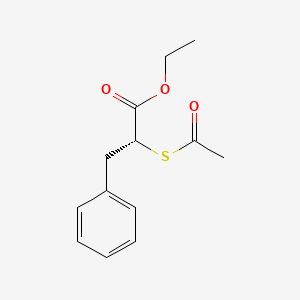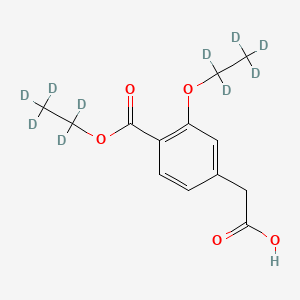
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxymethyl group and an oxoacetyl chloride group. Furan derivatives are known for their diverse chemical reactivity and are widely used in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-(Methoxymethyl)furan-2-carboxylic acid. This can be achieved through the reaction of furan-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Formation of Oxoacetyl Intermediate: The 5-(Methoxymethyl)furan-2-carboxylic acid is then converted to its corresponding oxoacetyl derivative by reacting it with oxalyl chloride in the presence of a catalyst such as dimethylformamide.
Chlorination: Finally, the oxoacetyl intermediate is chlorinated using thionyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid.
Reduction: The oxoacetyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.
Material Science: Utilized in the synthesis of functional materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can interact with nucleophilic amino acid residues in proteins, potentially modifying their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Furoyl Chloride: Similar in structure but lacks the methoxymethyl group.
5-Methylfurfural: Contains a furan ring with a methyl group but lacks the oxoacetyl chloride functionality.
Furan-2-carboxylic Acid: A simpler furan derivative without the methoxymethyl and oxoacetyl chloride groups.
Uniqueness
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is unique due to the presence of both the methoxymethyl and oxoacetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Número CAS |
107747-90-0 |
|---|---|
Fórmula molecular |
C8H7ClO4 |
Peso molecular |
202.59 |
Nombre IUPAC |
2-[5-(methoxymethyl)furan-2-yl]-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-12-4-5-2-3-6(13-5)7(10)8(9)11/h2-3H,4H2,1H3 |
Clave InChI |
ICVYUCBMDDBEMW-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(O1)C(=O)C(=O)Cl |
Sinónimos |
2-Furanacetyl chloride, 5-(methoxymethyl)-alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)





![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)


![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
